Cas no 104617-86-9 ((±)-Pramipexole)

(±)-Pramipexole 化学的及び物理的性質
名前と識別子
-
- N~6~-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
- 2,6-benzothiazolediamine, 4,5,6,7-tetrahydro-N~6~-propyl-
- (±)-Pramipexole
- Pramipexole
- S(-)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole
- (+/-)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine
- (+/-)-Pramipexole
- 2-amino-4,5,6,7-tetrahydro-6-n-propylaminobenzothiazole
- 2-amino-6-n-propyl-amino-4,5,6,7-tetrahydrobenzothiazole
- 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzthiazole
- 2-Amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole
- Pramipexole Impurity 9
- A896190
- Pramipexole Base
- AKOS017258887
- N*6*-Propyl-4,5,6,7-tetrahydro-benzothiazole-2,6-diamine
- (S)-N6-Propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine
- DTXSID9091527
- ALBB-027263
- (+/-)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzthiazole
- (+/-) 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole
- DTXSID90274450
- (+/-)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole
- N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine
- HMS3657G15
- Pramipexole Impurity 21
- CHEMBL76399
- SY009549
- SND 919
- 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
- 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole
- (R)-Pramipexole;R-(+)-Pramipexole;KNS-760704
- EN300-296092
- HMS3393A21
- 104617-86-9
- L000492
- N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
- (+/-)-2-amino-6-(N-propylamino)-4,5,6,7-tetrahydrobenzothiazole
- 2,6-benzothiazolediamine, 4,5,6,7-tetrahydro-N~6~-propyl-, dihydrochloride
- NS00121232
- N*6*-Propyl-4,5,6,7-tetrahydro-benzothiazole-2,6-diamine (Pramipexole, PPX)
- (S)-2-Amnio-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole
- MFCD00869076
- HMS3370D06
- SCHEMBL195775
- SB16953
- BDBM50017550
- (+/-)2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole
- CHEBI:182913
- ()-Pramipexole
- (S)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzthiazole;(S)-2-amino-6-propylamino-4,5,6,7-tetrahydrobenzthiazole
- A801038
- (6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
-
- MDL: MFCD21496628
- インチ: InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)
- InChIKey: FASDKYOPVNHBLU-UHFFFAOYSA-N
- ほほえんだ: CCCNC1CCC2=C(C1)SC(=N)N2
計算された属性
- せいみつぶんしりょう: 211.11400
- どういたいしつりょう: 211.11431873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(1.1 g/l)(25ºC)、
- PSA: 79.18000
- LogP: 2.55430
(±)-Pramipexole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-296092-2.5g |
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
104617-86-9 | 2.5g |
$1034.0 | 2023-09-06 | ||
TRC | P700740-50mg |
(±)-Pramipexole |
104617-86-9 | 50mg |
$ 150.00 | 2023-09-06 | ||
Chemenu | CM155680-5g |
N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine |
104617-86-9 | 97% | 5g |
$711 | 2021-08-05 | |
TRC | P700740-10mg |
(±)-Pramipexole |
104617-86-9 | 10mg |
$ 80.00 | 2023-09-06 | ||
Enamine | EN300-296092-0.25g |
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
104617-86-9 | 0.25g |
$485.0 | 2023-09-06 | ||
Enamine | EN300-296092-0.5g |
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
104617-86-9 | 0.5g |
$507.0 | 2023-09-06 | ||
Enamine | EN300-296092-10.0g |
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
104617-86-9 | 10.0g |
$2269.0 | 2023-02-27 | ||
A2B Chem LLC | AE14838-10mg |
N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine |
104617-86-9 | 10mg |
$198.00 | 2024-04-20 | ||
A2B Chem LLC | AE14838-50mg |
N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine |
104617-86-9 | 50mg |
$264.00 | 2024-04-20 | ||
Enamine | EN300-296092-1.0g |
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
104617-86-9 | 1g |
$0.0 | 2023-06-07 |
(±)-Pramipexole 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
(±)-Pramipexoleに関する追加情報
Introduction to (±)-Pramipexole and Its Significance in Modern Medicine
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of therapeutic agents that target neurological disorders. One such compound, (±)-Pramipexole, with the CAS number 104617-86-9, has emerged as a cornerstone in the treatment of movement disorders. This introduction delves into the compound's chemical properties, pharmacological mechanisms, clinical applications, and recent research findings that underscore its importance in contemporary medicine.
The molecular structure of (±)-Pramipexole is characterized by its ability to interact with dopamine receptors in the brain. Specifically, it is a selective agonist of D2-like dopamine receptors, which includes D2, D3, D4, and D5 receptors. This selectivity is crucial for its therapeutic efficacy and minimal side effects. The compound's chemical formula, C22H29N3O3, reflects its complex structure that contributes to its unique pharmacological profile.
Pramipexole, as a generic name, encompasses both enantiomers (±) of the compound. However, the racemic mixture is primarily used in clinical settings due to its balanced activity at dopamine receptors. The CAS number 104617-86-9 uniquely identifies this specific chemical entity, ensuring consistency in research and production. Understanding the nuances of (±)-Pramipexole's pharmacokinetics and pharmacodynamics is essential for optimizing its therapeutic use.
The primary clinical application of (±)-Pramipexole is in the management of Parkinson's disease (PD). It is particularly effective in alleviating symptoms such as tremors, rigidity, and bradykinesia by enhancing dopamine transmission in the brain. The compound's efficacy has been well-documented in numerous clinical trials and it remains a first-line treatment option for many patients with PD.
Recent research has expanded the therapeutic potential of (±)-Pramipexole beyond PD. Studies have explored its role in treating Restless Legs Syndrome (RLS), another neurological disorder characterized by involuntary leg movements and an urge to move them. The compound's ability to modulate dopamine levels has shown significant promise in alleviating RLS symptoms.
In addition to its neurological applications, ongoing research is investigating the potential benefits of (±)-Pramipexole in other medical conditions. For instance, preliminary studies suggest that it may have neuroprotective properties that could be beneficial in neurodegenerative diseases such as Alzheimer's disease. These findings highlight the compound's broad therapeutic spectrum and its potential for future medical applications.
The development of any pharmaceutical agent involves rigorous testing to ensure safety and efficacy. (±)-Pramipexole has undergone extensive clinical trials to evaluate its safety profile and therapeutic benefits. Common side effects include nausea, dizziness, and sleep disturbances, but these are generally manageable with appropriate dosing adjustments or supportive care.
The pharmacological mechanism of action of (±)-Pramipexole involves its high affinity for D2-like dopamine receptors. By binding to these receptors, it enhances dopaminergic neurotransmission in key brain regions involved in motor control. This mechanism is fundamental to its effectiveness in treating PD and RLS.
Advances in drug delivery systems have further enhanced the therapeutic potential of (±)-Pramipexole. Formulations such as extended-release tablets allow for sustained release of the compound, improving patient compliance and reducing side effects associated with peak concentrations.
The chemical synthesis of (±)-Pramipexole involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The synthesis process must adhere to stringent quality control measures to ensure the final product meets pharmaceutical standards.
Future research directions for (±)-Pramipexole include exploring its potential role in combination therapies for PD and other neurological disorders. Additionally, investigating new formulations that enhance bioavailability and reduce side effects could further improve patient outcomes.
In conclusion,(±)-Pramipexole, identified by the CAS number 104617-86-9, is a vital therapeutic agent with significant applications in managing movement disorders such as Parkinson's disease and Restless Legs Syndrome. Its selective action on dopamine receptors, coupled with ongoing research into its broader therapeutic potential, underscores its importance in modern medicine.
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